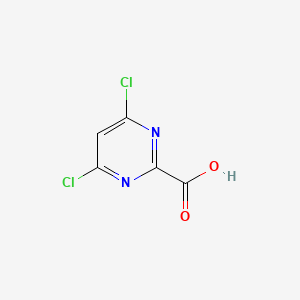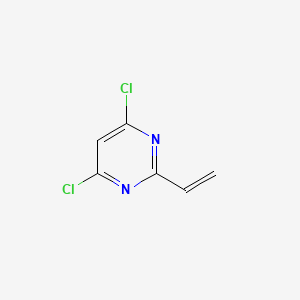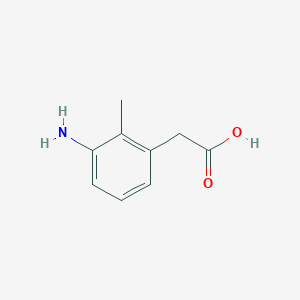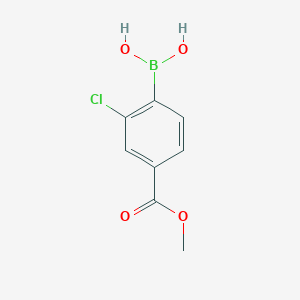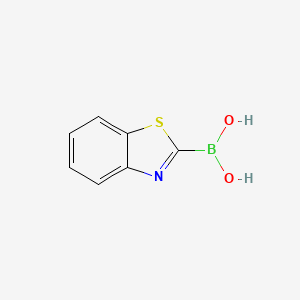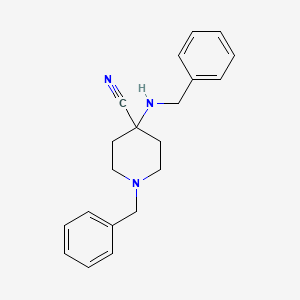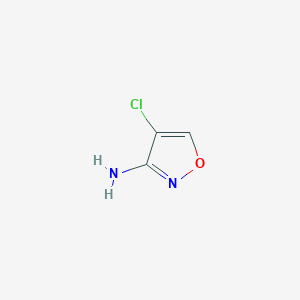
1-Phenylazetidin-3-ol
Übersicht
Beschreibung
1-Phenylazetidin-3-ol (PAZO) is a nitrogen-containing heterocycle, part of the family of azetidines. It has a CAS Number of 857280-53-6 and a molecular weight of 149.19 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 1-Phenylazetidin-3-ol is C9H11NO . It has a molecular weight of 149.19 .Physical And Chemical Properties Analysis
1-Phenylazetidin-3-ol is a pale-yellow to yellow-brown solid . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial and Antitumor Applications
1-Phenylazetidin-3-ol shows promise in medicinal chemistry due to its potential antimicrobial and antitumor properties. It can be used as a precursor for synthesizing phenazine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and antitumor effects . These derivatives are significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and inhibit cancer cell growth.
Materials Science: OLEDs and CPL Materials
In the field of materials science, 1-Phenylazetidin-3-ol could be utilized in the synthesis of chiral materials for organic light-emitting diodes (OLEDs) and circularly polarized luminescence (CPL) applications . These materials are crucial for advancing technologies in 3D displays and improving the efficiency and color purity of OLEDs.
Environmental Science: Nanosensor Development
1-Phenylazetidin-3-ol may contribute to environmental science by aiding in the creation of nanosensors. These sensors can detect environmental pollutants at very low concentrations, which is essential for monitoring and protecting ecosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-Phenylazetidin-3-ol can be involved in the development of analytical methods such as chromatography and spectroscopy. These techniques are used to identify and quantify chemical substances, playing a critical role in quality control and research .
Pharmacology: Drug Synthesis and Bioactivity
The compound’s role in pharmacology is linked to drug synthesis and the exploration of bioactive properties. It can be a key intermediate in the synthesis of various drugs, contributing to the discovery of new treatments with unique biological interactions .
Biochemistry: Enzyme Mimicry and Reaction Pathways
1-Phenylazetidin-3-ol has potential applications in biochemistry, particularly in enzyme mimicry and understanding reaction pathways. It could be used to study enzyme-like properties in redox reactions and the synthesis of biofunctional molecules .
Eigenschaften
IUPAC Name |
1-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857280-53-6 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





